molecular formula C26H23NO6 B2718173 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929390-81-8

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B2718173
CAS No.: 929390-81-8
M. Wt: 445.471
InChI Key: YJYLOPSTHKYRBL-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities into the compound.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be compared with other benzamide derivatives such as:

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

These compounds share similar structural features but differ in their specific functional groups and biological activities . The unique combination of methoxy and benzoyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-11-8-18(27-26(29)17-7-12-21(31-3)23(13-17)32-4)14-22(20)33-25(15)24(28)16-5-9-19(30-2)10-6-16/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYLOPSTHKYRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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